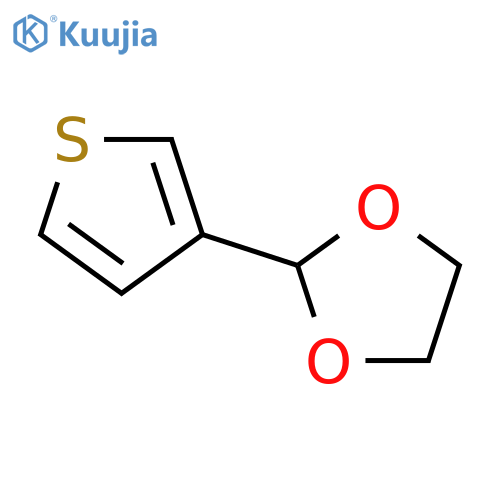Cas no 13250-82-3 (2-(Thiophen-3-yl)-1,3-dioxolane)

13250-82-3 structure
商品名:2-(Thiophen-3-yl)-1,3-dioxolane
2-(Thiophen-3-yl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 2-(Thiophen-3-yl)-1,3-dioxolane
- 2-(3-Thienyl)-1,3-dioxolane
- 1,3-Dioxolane,2-(3-thienyl)-
- 2-thiophen-3-yl-1,3-dioxolane
- 3-(1,3-Dioxolan-2-yl)thiophene
- 3-Thiophenecarboxaldehyde ethylene acetal
- 2-Thioph-3-Yl-[1,3]Dioxolane
- MLS003115233
- VOJKCZSSUHBMKS-UHFFFAOYSA-N
- 1,3-Dioxolane, 2-(3-thienyl)-
- NSC241128
- 3-(1.3-Dioxolan-2-yl)thiophene
- 2-thiophene-3-yl-[1,3]dioxolane
- 5982AA
- 3-(1,3-dioxolane-2-yl)-thiophene
- 3-Th
- thiophene-3-carboxaldehyde ethylene acetal
- T2623
- DTXSID80311308
- MFCD06209359
- FT-0733567
- AKOS006282764
- SMR001830815
- EN300-322280
- 13250-82-3
- NSC-241128
- CS-0186454
- AS-50018
- SCHEMBL972162
- CHEMBL2131355
- A888285
- O10540
- DB-062904
-
- MDL: MFCD06209359
- インチ: 1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2
- InChIKey: VOJKCZSSUHBMKS-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C(=C1[H])C1([H])OC([H])([H])C([H])([H])O1
計算された属性
- せいみつぶんしりょう: 156.02500
- どういたいしつりょう: 156.0245
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.7
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.254
- ふってん: 84°C/1.4mmHg(lit.)
- フラッシュポイント: 102.2ºC
- 屈折率: 1.5430 to 1.5470
- PSA: 46.70000
- LogP: 1.79350
2-(Thiophen-3-yl)-1,3-dioxolane セキュリティ情報
- ちょぞうじょうけん:0-10°C
2-(Thiophen-3-yl)-1,3-dioxolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Thiophen-3-yl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-322280-1g |
2-(thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 95% | 1g |
$93.0 | 2023-09-04 | |
| Enamine | EN300-322280-5.0g |
2-(thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 95% | 5.0g |
$339.0 | 2023-02-24 | |
| TRC | T369565-100mg |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-5G |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97% | 5g |
¥926.90 | 2023-08-31 | |
| abcr | AB262446-250 mg |
2-(3-Thienyl)-1,3-dioxolane; . |
13250-82-3 | 250 mg |
€72.90 | 2023-07-20 | ||
| eNovation Chemicals LLC | D571196-100g |
2-(3-Thienyl)-1,3-dioxolane |
13250-82-3 | 97% | 100g |
$1500 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2623-5g |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97.0%(GC) | 5g |
¥880.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-1g |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97% | 1g |
¥267.90 | 2023-08-31 | |
| abcr | AB262446-1 g |
2-(3-Thienyl)-1,3-dioxolane; . |
13250-82-3 | 1 g |
€81.90 | 2023-07-20 | ||
| 1PlusChem | 1P001187-250mg |
1,3-Dioxolane, 2-(3-thienyl)- |
13250-82-3 | 95% GC | 250mg |
$4.00 | 2025-02-18 |
2-(Thiophen-3-yl)-1,3-dioxolane 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
13250-82-3 (2-(Thiophen-3-yl)-1,3-dioxolane) 関連製品
- 3199-44-8(Thiophene-3-carboxaldehyde diethyl acetal)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13250-82-3)2-(Thiophen-3-yl)-1,3-dioxolane

清らかである:99%
はかる:25g
価格 ($):153.0